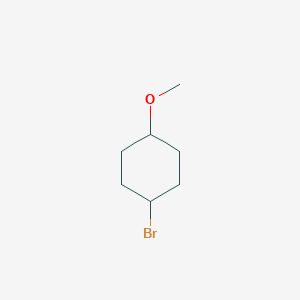

1-Bromo-4-methoxycyclohexane

Description

Significance of Halogenated Ether Cyclohexane (B81311) Derivatives in Organic Synthesis

Halogenated compounds are cornerstones of modern organic synthesis, serving as crucial intermediates in the creation of pharmaceuticals, agrochemicals, and natural products. wikipedia.org The inclusion of a halogen atom, such as bromine, into an organic scaffold introduces a versatile functional handle. The carbon-bromine bond can participate in a wide array of transformations, most notably nucleophilic substitution and elimination reactions, where the bromide ion acts as an effective leaving group.

The bromoether motif, particularly within a cyclic framework like cyclohexane, is of significant interest. Cyclic bromoethers are common structural features in a variety of natural products, especially those derived from marine sources. wikipedia.orgstackexchange.com Their synthesis is often a key challenge and a testament to the power of modern synthetic methods, such as bromonium-activated alkene cyclizations. wikipedia.orgstackexchange.com The presence of the ether functional group, in this case, a methoxy (B1213986) group, alongside the halogen, modulates the molecule's reactivity. Ethers are generally stable, but their oxygen atom can influence nearby reaction centers through electronic effects. Haloethers also exhibit modified physical properties; the presence of halogens tends to make the ether molecule less flammable and inhibits the formation of explosive peroxides, a known hazard for many simple aliphatic ethers.

Overview of Research Paradigms for Cyclohexane Systems

The study of cyclohexane and its derivatives is a foundational paradigm in stereochemistry. Research into these systems is dominated by conformational analysis, which seeks to understand the three-dimensional shapes and relative stabilities of molecules.

Conformational Analysis and A-Values: Cyclohexane predominantly exists in a stable "chair" conformation, which minimizes both angle strain and torsional strain. When substituents are added to the ring, they can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For monosubstituted cyclohexanes, the conformation where the substituent is in the equatorial position is almost always more stable to avoid unfavorable steric interactions with the axial hydrogens at the C3 and C5 positions (known as 1,3-diaxial interactions).

The energy difference between the axial and equatorial conformers is quantified by the "A-value". A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. These values are additive and crucial for predicting the most stable conformation of disubstituted cyclohexanes. For the substituents on 1-Bromo-4-methoxycyclohexane, the A-values are known with reasonable precision.

Table 2: Conformational A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -Br (Bromo) | ~0.43 |

| -OCH₃ (Methoxy) | ~0.6 |

Based on these A-values, the methoxy group is slightly bulkier than the bromine atom. This information is critical for predicting the conformational equilibrium of the cis and trans isomers of this compound.

For the cis-isomer , one substituent must be axial and the other equatorial. Ring flipping converts one to the other. Since the methoxy group has a slightly larger A-value, the conformer with the methoxy group in the equatorial position and the bromine in the axial position would be marginally more stable than the reverse.

Analytical and Computational Methods: Modern research relies heavily on advanced analytical techniques and computational tools to study these systems. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, as it can be used at low temperatures to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of individual conformers. Other techniques like infrared (IR) spectroscopy also provide structural insights.

Alongside experimental methods, computational chemistry, including molecular dynamics (MD) simulations, plays a vital role. These methods can calculate the potential energy of different conformations, map the energy landscape of the molecule, and provide a theoretical basis for understanding conformational dynamics and reaction pathways.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSWDBBDRNUKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567059-60-2 | |

| Record name | 1-bromo-4-methoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Methoxycyclohexane and Analogous Derivatives

Direct Bromination Approaches

Direct bromination methods are a primary strategy for synthesizing 1-bromo-4-methoxycyclohexane and its analogs. These approaches typically involve the reaction of a precursor molecule with a brominating agent.

A common and well-documented method for synthesizing halo-methoxycyclohexanes involves the direct bromination of the corresponding methoxycyclohexanol precursor. In a reaction analogous to the synthesis of 1-bromo-2-methoxycyclohexane (B1267777) from 2-methoxycyclohexanol, the hydroxyl group of 4-methoxycyclohexanol (B98163) can be substituted with a bromine atom. This transformation is typically achieved using reagents like hydrobromic acid (HBr) or elemental bromine (Br₂).

The reaction mechanism proceeds via the protonation of the hydroxyl group by the acid, forming a good leaving group (water). This is followed by a nucleophilic attack by the bromide ion, resulting in the formation of the bromo-substituted cyclohexane (B81311). The choice of solvent and temperature is critical to control the reaction and minimize the formation of side products from elimination reactions. For industrial-scale synthesis, Lewis acids may be employed as catalysts to accelerate the bromination process.

| Precursor | Brominating Agent | Typical Solvent | Temperature | Yield | Reference |

| 2-Methoxycyclohexanol | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 0–5°C | 85–90% | |

| 2-Methoxycyclohexanol | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | Room Temp. | 88–92% |

This table presents data for the analogous compound 1-bromo-2-methoxycyclohexane, illustrating typical conditions for the bromination of a methoxycyclohexanol.

The transformation of olefins, such as cyclohexene (B86901) derivatives, into alkoxy-bromides is a fundamental process in organic synthesis. orientjchem.orgorientjchem.org A facile and highly controlled method for the methoxy-bromination of alkenes utilizes a combination of (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant and a bromine source like phenyltrimethylammonium (B184261) tribromide (PTAB) or lithium bromide (LiBr). orientjchem.orgresearchgate.net

When applied to cyclohexene in a methanol (B129727) (MeOH) solvent, this reaction yields 1-bromo-2-methoxycyclohexane with high efficiency. orientjchem.orgorientjchem.org The reaction is notable for its high regioselectivity and stereoselectivity. The proposed mechanism involves the formation of a cyclic three-membered bromonium ion intermediate. orientjchem.orgorientjchem.org This intermediate then undergoes a ring-opening via an S_N2 pathway, where the methanol solvent acts as the nucleophile. orientjchem.orgorientjchem.org This S_N2 attack is responsible for the observed anti-stereoselectivity of the addition, leading to the formation of the trans product. orientjchem.orgorientjchem.org For terminal or unsymmetrically substituted olefins, the addition follows Markovnikov's rule, where the bromine atom attaches to the less substituted carbon. orientjchem.orgorientjchem.org

| Olefin | Reagents | Solvent | Yield | Stereochemistry | Reference |

| Cyclohexene | DIB, PTAB | Methanol | 80% | anti-addition | orientjchem.orgorientjchem.org |

| Styrene | DIB, PTAB | Methanol | 75% | anti-addition | orientjchem.org |

| 1-Hexadecene | DIB, PTAB | Methanol | 82% | anti-addition | orientjchem.org |

Alternative Synthetic Routes to Halo-Methoxycyclohexanes

Beyond direct bromination, other synthetic strategies can be employed to generate halo-methoxycyclohexanes. One effective alternative involves the reaction of a methoxycyclohexene derivative with N-bromosuccinimide (NBS) in an aqueous environment. smolecule.com This method provides a different pathway to introduce the bromo and hydroxyl functionalities, which can then be further modified.

Another approach involves multi-step syntheses starting from readily available materials. For example, 4-methoxyphenol (B1676288) can be hydrogenated to produce 4-methoxycyclohexanone. google.com This ketone can then serve as a key intermediate, which could potentially be converted to this compound through subsequent reduction to the alcohol followed by bromination, or via other ketone functionalization pathways. The Williamson ether synthesis, a general method for forming ethers, could also be adapted. quizlet.com For instance, starting with a suitable di-substituted cyclohexane, such as a bromo-cyclohexanol, the methoxy (B1213986) group could be introduced by reaction with a methylating agent under basic conditions.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing product yields and ensuring the purity of the target compound. In the synthesis of halo-methoxycyclohexanes, several factors can be fine-tuned.

For the bromination of methoxycyclohexanol precursors, industrial processes often incorporate Lewis acid catalysts, such as zinc bromide (ZnBr₂), and switch to solvents like toluene (B28343) to enhance reaction rates and comply with environmental standards, achieving yields greater than 90%.

In the methoxy-bromination of cyclohexenes using DIB and PTAB, the stoichiometry of the reagents is critical. Using a 1:1 stoichiometric ratio of PTAB and DIB in methanol with cyclohexene resulted in an 80% yield of 1-bromo-2-methoxycyclohexane. orientjchem.orgorientjchem.org The reaction is typically conducted under mild conditions, which is a significant advantage. orientjchem.org

In other complex syntheses, the choice of reagents and their quantities can dramatically affect the outcome. For instance, in reactions involving fluorination and bromination, the amount of hydrogen fluoride-pyridine (HF/Py) used can determine whether ring bromination occurs as a side reaction. oup.com Careful adjustment of these parameters is essential to selectively obtain the desired product in high yield. oup.com Similarly, the hydrogenolysis of phenols and ethers to produce substituted cyclohexanes is highly dependent on the catalyst composition (e.g., Ru-WOx/SiAl) and reaction conditions such as temperature and pressure. rsc.org

Stereochemical and Conformational Analysis of 1 Bromo 4 Methoxycyclohexane

Isomeric Forms: Cis and Trans Stereoisomers

1-Bromo-4-methoxycyclohexane exists as two primary stereoisomers: cis and trans. This isomerism arises from the relative spatial orientation of the bromo and methoxy (B1213986) substituents on the cyclohexane (B81311) ring. brainly.com

In the cis isomer , the bromine atom and the methoxy group are situated on the same side of the cyclohexane ring's plane. brainly.com

In the trans isomer , the bromine atom and the methoxy group are located on opposite sides of the ring. brainly.com

These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. scribd.com Consequently, they possess distinct physical and chemical properties. The differentiation between these isomers is crucial for understanding their reactivity and behavior in chemical reactions. For instance, the trans configuration is often favored due to reduced steric hindrance between the two substituent groups.

| Isomer | Relative Position of Substituents |

| cis-1-Bromo-4-methoxycyclohexane | Same side of the ring |

| trans-1-Bromo-4-methoxycyclohexane | Opposite sides of the ring |

Conformational Preferences and Equilibria in Cyclohexane Ring

The non-planar nature of the cyclohexane ring allows it to adopt several conformations to minimize ring strain. The most stable of these is the chair conformation. pearson.com The presence of substituents on the ring significantly influences the equilibrium between different chair conformations.

In the chair conformation, the twelve hydrogen atoms (or substituents) can occupy two distinct types of positions: axial and equatorial. brainly.com Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point outwards from the "equator" of the ring.

A ring flip is a process where one chair conformation converts into another, causing all axial positions to become equatorial and vice versa. chegg.com For this compound, the stability of each chair conformer is determined by the positions of the bromo and methoxy groups.

For cis-1-bromo-4-methoxycyclohexane , a ring flip interconverts two chair conformers where one substituent is axial and the other is equatorial (ae) and vice-versa (ea). libretexts.org The equilibrium will favor the conformer where the bulkier group occupies the more spacious equatorial position to minimize steric strain. libretexts.orgchegg.com

For trans-1-bromo-4-methoxycyclohexane , the two possible chair conformations are one with both substituents in axial positions (diaxial, aa) and one with both substituents in equatorial positions (diequatorial, ee). brainly.comlibretexts.org The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form. brainly.comlibretexts.org

The conformational equilibrium of this compound is governed by a combination of steric and stereoelectronic effects.

Steric Effects: The primary steric factor is the 1,3-diaxial interaction , which is the repulsive force between an axial substituent and the two axial hydrogens (or other groups) on the same side of the ring. researchgate.net Larger substituents experience greater steric strain in the axial position. Therefore, the conformer with the larger group in the equatorial position is generally more stable. libretexts.org For cis-1-bromo-4-methoxycyclohexane, the relative stability of the two chair conformers depends on the difference in the A-values (a measure of the energy cost of placing a substituent in an axial position) of the bromo and methoxy groups. The conformer with the substituent having the larger A-value in the equatorial position will be favored. yale.edu

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. In molecules like this compound, the anomeric effect can play a role. The anomeric effect is the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring (or a related system) to occupy the axial position, despite potential steric hindrance. scripps.edu This stabilization is often explained by a hyperconjugative interaction between a lone pair on the ring's heteroatom (in this case, the oxygen of the methoxy group, although it is not directly in the ring) and the antibonding orbital (σ) of the C-Br bond. collectionscanada.gc.caresearchgate.net This n → σ interaction is most effective when the lone pair and the C-Br bond are anti-periplanar, a geometry achieved when the bromine is axial. collectionscanada.gc.ca While the classic anomeric effect pertains to heterocyclic systems, analogous stereoelectronic interactions can influence the conformational preferences in substituted cyclohexanes, potentially stabilizing a conformer with an axial electronegative group more than would be expected based on steric effects alone. rsc.org Theoretical studies on related bromoalkoxycyclohexanes suggest that the introduction of a bromine atom axially into methoxycyclohexane can be favored under certain isomeric arrangements due to these electronic factors. researchgate.netresearchgate.net

| Effect | Description | Influence on this compound |

| Steric (1,3-Diaxial Interactions) | Repulsive forces between axial substituents and other axial groups on the same side of the ring. researchgate.net | Favors placing the larger substituent (bromo or methoxy) in the equatorial position. libretexts.org |

| Stereoelectronic (Anomeric-like Effect) | Stabilizing interaction between a lone pair of electrons on the oxygen and the antibonding orbital of the C-Br bond. collectionscanada.gc.caresearchgate.net | Can potentially increase the stability of conformers with an axial bromine atom. rsc.org |

Configurational Assignment and Stereochemical Elucidation

Determining the specific three-dimensional arrangement of atoms in this compound is essential for understanding its properties and reactivity. This involves identifying the relationships between its various stereoisomers and establishing their absolute stereochemistry.

As previously mentioned, the cis and trans isomers of this compound are diastereomers . scribd.com They have different spatial arrangements of atoms and are not mirror images of each other.

Furthermore, chirality must be considered. A molecule is chiral if it is non-superimposable on its mirror image. scribd.com

cis-1-Bromo-4-methoxycyclohexane: The cis isomer is achiral as it possesses a plane of symmetry that bisects the C1-C4 bond and the bromo and methoxy groups. Therefore, it does not have an enantiomer and is a meso compound.

trans-1-Bromo-4-methoxycyclohexane: The trans isomer is chiral as it lacks a plane of symmetry. It exists as a pair of enantiomers (non-superimposable mirror images). scribd.com These enantiomers have identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. scribd.com

The relationship between the stereoisomers can be summarized as follows:

The two enantiomers of trans-1-bromo-4-methoxycyclohexane are diastereomers of the cis-1-bromo-4-methoxycyclohexane meso compound. scribd.com

For the chiral trans isomer, it is necessary to assign the absolute configuration at each of the two stereocenters (C1 and C4) using the Cahn-Ingold-Prelog (CIP) priority rules. dokumen.pub The two enantiomers will have opposite configurations, i.e., (1R, 4R) and (1S, 4S) or (1R, 4S) and (1S, 4R), depending on the specific isomer. The assignment involves:

Prioritizing the four groups attached to each chiral carbon based on atomic number.

Orienting the molecule so that the lowest priority group points away from the viewer.

Determining the direction of the remaining three groups from highest to lowest priority. A clockwise direction corresponds to an 'R' configuration, and a counter-clockwise direction corresponds to an 'S' configuration. dokumen.pub

Experimentally, the absolute stereochemistry can be determined using techniques such as X-ray crystallography of a single crystal or by using chiral resolving agents to separate the enantiomers and then analyzing them using methods like polarimetry or circular dichroism. Spectroscopic methods like Nuclear Magnetic Resonance (NMR), particularly through the use of chiral shift reagents or the observation of the Nuclear Overhauser Effect (NOE), can also help in elucidating the relative stereochemistry and distinguishing between diastereomers.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Methoxycyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions in substituted cyclohexanes are profoundly influenced by the stereoisomerism of the substrate. The cis and trans isomers of 1-bromo-4-methoxycyclohexane exhibit distinct reactivity in both unimolecular (SN1) and bimolecular (SN2) substitution processes, primarily dictated by the conformational preferences of the molecule and the steric accessibility of the reaction center.

SN1 Pathway Dynamics and Stereochemical Outcomes

The SN1 mechanism proceeds through a planar carbocation intermediate, and its rate is largely dependent on the stability of this intermediate. In the case of this compound, the departure of the bromide ion forms a secondary carbocation at the C-1 position. The electron-donating nature of the methoxy (B1213986) group can help stabilize this adjacent carbocation, thereby facilitating SN1 reactions.

The rate of SN1 solvolysis reactions can be influenced by the orientation of the leaving group. For analogous compounds like 1-bromo-4-tert-butylcyclohexane, the isomer with an axial bromine reacts faster because the dissociation of the axial C-Br bond is more readily achieved than that of an equatorial one. stackexchange.com Applying this principle, the chair conformer of the cis isomer that places the bromine in the axial position would be more reactive in an SN1 pathway.

Upon formation of the carbocation, the nucleophile can attack from either face, which typically leads to a mixture of stereoisomeric products (both retention and inversion). For example, the reaction of this compound in a protic solvent like methanol (B129727) would yield a mixture of cis- and trans-1,4-dimethoxycyclohexane.

| Starting Isomer | Nucleophile/Solvent | Expected Products | Stereochemical Outcome |

| cis-1-Bromo-4-methoxycyclohexane | CH₃OH / Heat | cis- and trans-1,4-Dimethoxycyclohexane | Mixture of Inversion and Retention |

| trans-1-Bromo-4-methoxycyclohexane | CH₃OH / Heat | cis- and trans-1,4-Dimethoxycyclohexane | Mixture of Inversion and Retention |

SN2 Pathway Dynamics and Stereochemical Inversion

The SN2 mechanism is a single, concerted step involving a backside attack by the nucleophile on the carbon bearing the leaving group, resulting in a complete inversion of stereochemistry. askfilo.com For this to occur efficiently in a cyclohexane (B81311) system, the leaving group should occupy an axial position to allow the nucleophile unimpeded access for the backside attack.

When cis-1-bromo-4-methylcyclohexane (a close analogue) reacts with a hydroxide (B78521) ion, the product is trans-1-hydroxy-4-methylcyclohexane, demonstrating the characteristic inversion of the SN2 pathway. askfilo.com Similarly, for this compound, the reaction with a strong nucleophile like the methoxide (B1231860) ion would proceed with inversion.

cis-1-Bromo-4-methoxycyclohexane → trans-1,4-Dimethoxycyclohexane

trans-1-Bromo-4-methoxycyclohexane → cis-1,4-Dimethoxycyclohexane

The reaction requires the bromine atom to be in an axial position. The isomer that can more easily adopt this conformation will react faster under SN2 conditions.

| Starting Isomer | Nucleophile / Solvent | Product | Stereochemical Outcome |

| cis-1-Bromo-4-methoxycyclohexane | NaOCH₃ / CH₃OH | trans-1,4-Dimethoxycyclohexane | Inversion of Stereochemistry askfilo.com |

| trans-1-Bromo-4-methoxycyclohexane | NaOCH₃ / CH₃OH | cis-1,4-Dimethoxycyclohexane | Inversion of Stereochemistry brainly.com |

Influence of Substrate Stereochemistry on Substitution Kinetics

The stereochemistry of the starting material significantly affects the rates of both SN1 and SN2 reactions due to the conformational requirements of each mechanism.

For SN2 reactions , a backside attack on an axial leaving group is strongly preferred.

The cis isomer can exist in a conformation where the bromine is axial and the methoxy group is equatorial. This conformer is readily accessible and primed for SN2 attack.

The trans isomer 's most stable conformation places both the bromine and methoxy groups in equatorial positions. To react via an SN2 mechanism, it must undergo a ring-flip to a less stable diaxial conformation. This energy barrier makes the trans isomer significantly less reactive than the cis isomer in SN2 reactions.

For SN1 reactions , the rate is determined by the ease of carbocation formation.

As noted previously, an axial C-Br bond dissociates more readily than an equatorial one. stackexchange.com Therefore, the cis isomer , which has a higher population of the axial-bromo conformer, is expected to undergo SN1 reactions faster than the trans isomer.

| Isomer | Favored Mechanism | Rationale for Kinetic Preference |

| cis-1-Bromo-4-methoxycyclohexane | SN2, SN1 | The conformer with an axial bromine is relatively stable and accessible, allowing for a faster rate in both SN2 (backside attack) and SN1 (easier C-Br bond dissociation) reactions. stackexchange.comlibretexts.org |

| trans-1-Bromo-4-methoxycyclohexane | SN1 (slow), SN2 (very slow) | The most stable conformer has an equatorial bromine. A high-energy ring-flip to a diaxial conformer is required for SN2, making the rate extremely slow. The SN1 rate is also slower due to the stronger equatorial C-Br bond. libretexts.org |

Elimination Reactions

Elimination reactions of this compound, typically favored by the presence of a base, result in the formation of 4-methoxycyclohexene. The mechanistic pathway, either E1 or E2, determines the specific requirements for the reaction to proceed.

E1 Mechanism and Regioselectivity

The E1 (Elimination, Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. msuniv.ac.in It is therefore a competing pathway under SN1 conditions (e.g., polar, protic solvent with a weak base). After the carbocation is formed, a base removes a proton from an adjacent carbon to form a double bond.

In this compound, the protons on the carbons adjacent to the carbocation (C-2 and C-6) are chemically equivalent. Therefore, deprotonation at either position leads to the same product, 4-methoxycyclohexene. According to Zaitsev's rule, which predicts the formation of the most substituted alkene, this is the expected product. vaia.com In this case, the regioselectivity is simple as only one constitutional isomer can be formed.

| Reaction | Conditions | Product | Regioselectivity |

| E1 Elimination | Polar protic solvent (e.g., ethanol), heat | 4-Methoxycyclohexene | Zaitsev's Rule (single product possible) vaia.com |

E2 Mechanism and Stereoselectivity (e.g., Anti-periplanar Geometry)

The E2 (Elimination, Bimolecular) mechanism is a concerted reaction that has a strict stereochemical requirement: the leaving group and the proton being abstracted must be in an anti-periplanar alignment. msuniv.ac.in In cyclohexane systems, this translates to a diaxial arrangement of the leaving group and a β-hydrogen. libretexts.org This requirement leads to significant differences in reactivity between the cis and trans isomers.

cis-1-Bromo-4-methoxycyclohexane : One of its chair conformers naturally places the bromine atom in an axial position and the methoxy group in an equatorial one. This conformer has axial hydrogens on both C-2 and C-6, which are anti-periplanar to the axial bromine. This ideal geometry allows the cis isomer to undergo E2 elimination rapidly with a strong base. libretexts.org

| Isomer | E2 Reaction Rate | Reason for Rate Difference |

| cis-1-Bromo-4-methoxycyclohexane | Fast | The reactive conformer with an axial bromine and available anti-periplanar β-hydrogens is readily accessible. libretexts.org |

| trans-1-Bromo-4-methoxycyclohexane | Very Slow | The required diaxial conformation for the leaving group and a β-hydrogen is energetically unfavorable, resulting in a very slow reaction. libretexts.org |

Competition Between Substitution and Elimination Pathways

The reactivity of this compound is characterized by a competition between substitution (S(_N)1, S(_N)2) and elimination (E1, E2) pathways. The outcome of the reaction is highly dependent on several factors, including the stereochemistry of the substrate (cis or trans), the nature of the nucleophile or base, the solvent, and the temperature. masterorganicchemistry.commasterorganicchemistry.com As a secondary alkyl halide, this compound can potentially undergo any of these four reaction types. masterorganicchemistry.com

The chair conformation of the cyclohexane ring plays a crucial role, particularly in E2 reactions, which require an anti-periplanar arrangement between the departing hydrogen and the bromine atom. For the cis isomer, where the bromine can readily occupy an axial position, a trans-diaxial elimination is often favored. semanticscholar.org In contrast, the trans isomer may react via a different mechanism if the required anti-periplanar geometry is not easily attainable. semanticscholar.orgstackexchange.com

Several key factors influence the dominant reaction pathway:

Nucleophile/Base Strength and Steric Hindrance: Strong, non-bulky bases/good nucleophiles can favor S(_N)2 reactions. However, strong, sterically hindered bases, such as potassium tert-butoxide, will strongly favor E2 elimination. masterorganicchemistry.comvaia.com Weakly basic, good nucleophiles tend to favor substitution reactions.

Solvent: Polar aprotic solvents (e.g., DMSO, acetone) can favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate S(_N)1 and E1 reactions by stabilizing the carbocation intermediate. libretexts.orgyoutube.comlibretexts.org A decrease in solvent polarity can increase the proportion of elimination products in some cases. msuniv.ac.in

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy. masterorganicchemistry.com

For instance, in the solvolysis of this compound in acetic acid, the products observed were a mixture of cis- and trans-4-methoxycyclohexyl acetates (substitution products) and 4-methoxycyclohexene (elimination product). datapdf.com The formation of a significant amount of the elimination product highlights the competitive nature of these pathways. datapdf.com Studies on the related trans-1-bromo-2-methoxycyclohexane show that it yields the enol ether 1-methoxycyclohexene (B1584985) via an E2 elimination. semanticscholar.orgresearchgate.net

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Strong, sterically hindered base (e.g., t-BuOK) | E2 Elimination | The bulky base preferentially abstracts a proton rather than attacking the sterically hindered carbon of the C-Br bond. masterorganicchemistry.comvaia.com |

| Strong, unhindered nucleophile/base (e.g., NaOH, EtO⁻) | Sₙ2/E2 Competition | As a secondary halide, both pathways are possible; E2 often predominates, but Sₙ2 is significant. youtube.comlibretexts.org |

| Weak nucleophile/weak base (e.g., H₂O, EtOH) | Sₙ1/E1 Competition | Favors the formation of a carbocation intermediate, leading to a mixture of substitution and elimination products. libretexts.org |

| High Temperature | Elimination (E1/E2) | Provides the necessary activation energy and is entropically favored. masterorganicchemistry.com |

| Polar Protic Solvent (e.g., Ethanol) | Sₙ1/E1 | Stabilizes the carbocation intermediate required for these pathways. libretexts.org |

| Polar Aprotic Solvent (e.g., Acetone) | Sₙ2 | Favors the bimolecular substitution pathway. youtube.com |

Other Relevant Organic Transformations

This compound can serve as a precursor for the formation of organometallic reagents, most notably Grignard reagents. wikipedia.orgbyjus.com By reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, 4-methoxycyclohexylmagnesium bromide, can be synthesized. wikipedia.orgmasterorganicchemistry.com

The formation of the Grignard reagent transforms the electrophilic carbon attached to the bromine into a highly nucleophilic carbon. byjus.com This reagent is a powerful tool for forming new carbon-carbon bonds. wikipedia.org It can react with a wide variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. byjus.com For example, the reaction of 4-methoxycyclohexylmagnesium bromide with an aldehyde would yield a secondary alcohol, while its reaction with a ketone would produce a tertiary alcohol. These reactions are fundamental in the synthesis of more complex molecules. epo.orgpearson.com

The successful formation of the Grignard reagent requires anhydrous conditions, as any trace of water will protonate and destroy the reagent. wikipedia.orgmasterorganicchemistry.com The magnesium metal surface may also require activation to initiate the reaction. masterorganicchemistry.com

| Electrophile | Product Class after Workup | Significance |

|---|---|---|

| Formaldehyde (CH₂O) | Primary Alcohol | Adds a -CH₂OH group. |

| Aldehyde (RCHO) | Secondary Alcohol | Forms a new C-C bond and a hydroxyl group. byjus.com |

| Ketone (R₂CO) | Tertiary Alcohol | Creates a tertiary alcohol center. byjus.com |

| Carbon Dioxide (CO₂) | Carboxylic Acid | Introduces a carboxyl group (-COOH). msuniv.ac.in |

| Ester (RCOOR') | Tertiary Alcohol (with two identical R groups from Grignard) | Two equivalents of the Grignard reagent add to the ester. |

While this compound is not itself an epoxide, it is closely related to precursors and derivatives that undergo significant epoxide chemistry. The corresponding alkene, 4-methoxycyclohexene, can be converted into an epoxide, 4-methoxycyclohexene oxide (also named 1,2-epoxy-4-methoxycyclohexane), through epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). manusadventures.comlibretexts.orgyoutube.com

The resulting epoxide is a valuable intermediate because the strained three-membered ring is susceptible to ring-opening by a variety of nucleophiles. manusadventures.comlibretexts.org These reactions are often stereospecific and regioselective. The ring-opening can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the epoxide carbons. The regioselectivity depends on the substitution pattern; for an epoxide like 4-methoxycyclohexene oxide, nucleophilic attack can occur at either C1 or C2. libretexts.orgcdnsciencepub.com Studies on the closely related 3-methoxycyclohexene (B1595103) oxides show that the inductive effect of the methoxy group and steric factors direct the nucleophile primarily to the carbon furthest from the methoxy group (C1). cdnsciencepub.com The product is typically a trans-1,2-disubstituted cyclohexane. libretexts.org

Base-Catalyzed Ring-Opening: Under basic conditions, the nucleophile attacks via an S(_N)2 mechanism. libretexts.org The attack generally occurs at the less sterically hindered carbon atom. libretexts.orgfishersci.at For 4-methoxycyclohexene oxide, this would also lead to a trans-1,2-disubstituted product.

The nucleophiles used for ring-opening can include water (to form diols), alcohols, amines, and Grignard reagents, leading to a diverse range of functionalized cyclohexanes. libretexts.orgresearchgate.net For example, the reaction of cyclohexene (B86901) oxide with phenylmagnesium bromide, followed by acidic workup, results in trans-2-phenylcyclohexanol. pearson.com

| Reagents | Conditions | Typical Product Type | Regiochemistry/Stereochemistry |

|---|---|---|---|

| H₃O⁺ | Acid-Catalyzed | trans-4-Methoxycyclohexane-1,2-diol | Nucleophile attacks, leading to a trans diol. libretexts.orglibretexts.org |

| ROH, H⁺ | Acid-Catalyzed | trans-1-Alkoxy-2-hydroxy-4-methoxycyclohexane | trans addition of alcohol and hydroxyl groups. cdnsciencepub.com |

| NaOH, H₂O | Base-Catalyzed | trans-4-Methoxycyclohexane-1,2-diol | Sₙ2 attack at the less hindered carbon, results in trans diol. libretexts.org |

| RMgX, then H₃O⁺ | Grignard Reagent | trans-2-Alkyl-4-methoxycyclohexan-1-ol | The alkyl group from the Grignard reagent acts as the nucleophile. pearson.comlibretexts.org |

| NH₃ | Nucleophilic Addition | trans-2-Amino-4-methoxycyclohexan-1-ol | Ammonia acts as the nucleophile. cdnsciencepub.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of 1-bromo-4-methoxycyclohexane in solution. The analysis of ¹H and ¹³C NMR spectra, along with dynamic and two-dimensional NMR techniques, allows for an in-depth understanding of its stereoisomers and their conformational equilibria.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the stereochemistry (cis/trans) and the conformation of the cyclohexane (B81311) ring.

In substituted cyclohexanes, protons in axial positions are typically shielded (resonate at a lower chemical shift) compared to their equatorial counterparts. The coupling patterns, particularly the vicinal coupling constants between adjacent protons, are diagnostic of their dihedral angles, which differ significantly for axial-equatorial, axial-axial, and equatorial-equatorial relationships.

For this compound, the key signals include:

H-1 (CH-Br): The resonance for the proton on the carbon bearing the bromine atom. Its chemical shift and multiplicity depend heavily on its axial or equatorial orientation.

H-4 (CH-O): The signal for the proton on the carbon attached to the methoxy (B1213986) group. Like H-1, its position and splitting pattern are conformation-dependent.

-OCH₃ Protons: A singlet corresponding to the three protons of the methoxy group.

Cyclohexane Ring Protons: A complex series of multiplets for the remaining eight protons on the cyclohexane ring.

Table 1: Expected ¹H NMR Signals and Characteristics for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Information |

|---|---|---|---|

| H-1 (Axial) | ~4.0 - 4.5 | Multiplet (tt or ddd) | Large Jax,ax (~10-13 Hz), Small Jax,eq (~2-5 Hz) |

| H-1 (Equatorial) | ~3.5 - 4.0 | Multiplet (br s or ddd) | Small Jeq,ax (~2-5 Hz), Small Jeq,eq (~2-5 Hz) |

| H-4 (Axial) | ~3.3 - 3.7 | Multiplet (tt or ddd) | Large Jax,ax (~10-13 Hz), Small Jax,eq (~2-5 Hz) |

| H-4 (Equatorial) | ~3.8 - 4.2 | Multiplet (br s or ddd) | Small Jeq,ax (~2-5 Hz), Small Jeq,eq (~2-5 Hz) |

| -OCH₃ | ~3.3 | Singlet | None |

Note: The exact chemical shifts and coupling constants will vary depending on the specific isomer (cis or trans) and the solvent used.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in this compound are indicative of their substitution and stereochemical environment.

Key signals in the ¹³C NMR spectrum include:

C-1 (C-Br): The carbon atom bonded to bromine.

C-4 (C-O): The carbon atom bonded to the methoxy group.

-OCH₃: The carbon of the methoxy group.

C-2, C-3, C-5, C-6: The methylene (B1212753) carbons of the cyclohexane ring.

Conformational analysis using ¹³C NMR relies on the principle that carbons involved in 1,3-diaxial steric interactions are shielded (resonate at a higher field or lower δ value) compared to those without such interactions. For example, in the axial conformer of a substituted cyclohexane, the axial substituent and the carbons at the C-3 and C-5 positions experience this shielding effect. By analyzing the chemical shifts, particularly at low temperatures where conformers can be observed individually, the preferred conformation and the equilibrium between different chair forms can be determined. spectrabase.comresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-4 (C-O) | 70 - 80 | Deshielded due to electronegative oxygen. |

| C-1 (C-Br) | 50 - 60 | Shift influenced by the heavy bromine atom. |

| -OCH₃ | ~56 | Typical value for a methoxy carbon. |

| C-2, C-6 | 30 - 40 | Adjacent to the substituted carbons. |

Note: These are estimated ranges. The precise values depend on the isomer and its dominant conformation.

This compound exists as a mixture of rapidly interconverting chair conformers at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is a key technique for studying these conformational dynamics.

At room temperature, the rate of chair-chair interconversion is fast on the NMR timescale, resulting in a single, time-averaged spectrum. As the temperature is lowered, the rate of interconversion decreases. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough that separate signals for each distinct conformer can be observed.

By analyzing the spectra at low temperatures, researchers can:

Determine the ratio of conformers at equilibrium by integrating the signals corresponding to each form. researchgate.net

Calculate the free energy difference (ΔG°) between the conformers.

Analyze the line shapes near the coalescence temperature to determine the energy barrier (ΔG‡) for the ring-flipping process. sci-hub.se

These studies are crucial for understanding the steric and electronic effects that govern the conformational preferences of the bromo and methoxy substituents.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful 2D NMR technique used to identify protons that are close to each other in space, typically within 5 Å. This is invaluable for establishing the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexane ring.

For example, in a cis-1,4-disubstituted cyclohexane, one substituent is axial and the other is equatorial. In one of its chair conformers, the axial substituent is in a 1,3-diaxial relationship with the axial protons at C-3 and C-5. An NOE correlation would be expected between the protons of the axial substituent and these axial ring protons. Conversely, in the trans isomer, where both substituents can be equatorial, such correlations would be absent. By identifying key spatial proximities, NOE experiments can unambiguously assign the stereochemistry of the isomers.

Infrared (IR) Spectroscopy for Functional Group and Conformational Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum is characterized by several key absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds in the cyclohexane ring and the methoxy group.

C-O Stretching: A strong, distinct band in the 1070-1150 cm⁻¹ region confirms the presence of the ether (C-O-C) linkage.

C-Br Stretching: The absorption due to the carbon-bromine bond is typically found in the fingerprint region, between 500 and 600 cm⁻¹. The exact position can give clues about the conformational state, as the C-Br stretching frequency can differ for axial and equatorial conformers.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) Stretch | 2850 - 2960 | Strong |

| C-O (Ether) Stretch | 1070 - 1150 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns upon ionization.

The molecular formula of this compound is C₇H₁₃BrO, corresponding to a molecular weight of approximately 193.08 g/mol . nih.gov A key feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion appears as a pair of peaks of nearly equal intensity (M⁺ and [M+2]⁺), separated by two mass units.

Common fragmentation pathways observed in the mass spectrum of haloalkanes and ethers include:

Loss of the halogen atom: A prominent peak corresponding to the loss of a bromine radical ([M-Br]⁺) at m/z 113.

Loss of the alkoxy group: Fragmentation can occur via the loss of a methoxy radical (•OCH₃) to give a peak at m/z 162/164, or through the loss of methanol (B129727) (CH₃OH) to give a peak at m/z 161/163.

Ring fragmentation: The remaining cyclohexyl or cyclohexene (B86901) cation can undergo further fragmentation, leading to a series of smaller ions in the lower mass range.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 192 / 194 | [C₇H₁₃BrO]⁺ | Molecular ion (M⁺), showing 1:1 isotopic pattern for Br. |

| 161 / 163 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 113 | [M - Br]⁺ | Loss of the bromine radical. |

| 81 | [C₆H₉]⁺ | A common fragment from cyclohexene derivatives. |

Computational and Theoretical Studies on 1 Bromo 4 Methoxycyclohexane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic structure of 1-bromo-4-methoxycyclohexane. These calculations solve the Schrödinger equation for the molecule, providing insights into bond lengths, bond angles, and the distribution of electrons.

For this compound, DFT calculations would typically be performed to optimize the geometry of its various conformers (e.g., cis and trans isomers, with substituents in axial or equatorial positions). The results of such calculations would provide precise values for the bond lengths of C-Br, C-O, C-C, and C-H, as well as the bond angles within the cyclohexane (B81311) ring and involving the substituents. The electronic structure can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential map can also be calculated to identify electron-rich and electron-poor regions of the molecule.

Table 1: Illustrative Predicted Geometric Parameters for the Diequatorial Conformer of trans-1-Bromo-4-methoxycyclohexane

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-O (ring) | 1.43 |

| O-CH₃ | 1.42 |

| C-C (average) | 1.54 |

| C-H (average) | 1.10 |

| Bond Angles (degrees) | |

| ∠C-C-C (ring average) | 111.5 |

| ∠C-C-Br | 110.8 |

| ∠C-C-O | 109.5 |

| ∠C-O-C | 112.0 |

Analysis of Stereoelectronic Interactions (e.g., Hyperconjugation, Anomeric Effects)

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. In this compound, these effects can play a significant role in determining the relative stability of its conformers.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In the chair conformation of cyclohexane derivatives, hyperconjugation can occur between axial C-H or C-C sigma (σ) bonds and the anti-bonding sigma-star (σ) orbitals of adjacent bonds. For example, a σC-H → σC-Br or σC-H → σ*C-O interaction can influence bond lengths and electron distribution. Natural Bond Orbital (NBO) analysis is a computational technique used to quantify the strength of these interactions.

The anomeric effect is a specific type of stereoelectronic effect observed in saturated heterocyclic rings containing an electronegative substituent adjacent to a heteroatom. While this compound is a carbocycle, analogous effects involving through-space interactions between the lone pairs of the methoxy (B1213986) oxygen and the σ* orbital of the C-Br bond could potentially influence the conformational equilibrium, particularly in the diaxial conformer of the trans isomer. However, this would be a non-classical anomeric-type interaction.

Table 3: Potential Stereoelectronic Interactions in Conformers of this compound

| Conformer | Key Stereoelectronic Interaction |

| trans-diequatorial | Standard hyperconjugation (e.g., σC-H → σC-C) |

| trans-diaxial | Potential for through-space lone pair (O) → σC-Br interaction |

| cis-Br(eq), OMe(ax) | Hyperconjugation involving the axial methoxy group |

| cis-Br(ax), OMe(eq) | Hyperconjugation involving the axial bromo group |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a common reaction would be nucleophilic substitution (SN2) at the carbon bearing the bromine atom. Theoretical modeling can be used to map the entire reaction pathway, from reactants to products, through the transition state.

By performing calculations at various points along the reaction coordinate, a potential energy profile can be constructed. The highest point on this profile corresponds to the transition state, which is a transient, high-energy species. The geometry of the transition state, including the lengths of the forming and breaking bonds, can be precisely determined. The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can also be calculated. This information provides valuable insights into the reaction rate and the factors that influence it. For an SN2 reaction on a cyclohexane ring, the stereochemical outcome (inversion of configuration) can also be confirmed through these calculations.

Table 4: Hypothetical Transition State Parameters for an SN2 Reaction of cis-1-Bromo-4-methoxycyclohexane with a Nucleophile (Nu⁻)

| Parameter | Description | Illustrative Value |

| Geometry | ||

| Nu---C bond length (Å) | Length of the forming bond | 2.20 |

| C---Br bond length (Å) | Length of the breaking bond | 2.30 |

| Energetics | ||

| Activation Energy (kcal/mol) | Energy barrier for the reaction | 20-25 |

Note: The values in Table 4 are hypothetical and serve as an illustration of the types of parameters that would be obtained from a computational study of an SN2 reaction on this substrate.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts and coupling constants. These predictions can be invaluable for structure elucidation and for interpreting experimental spectra.

The most common method for predicting NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, usually employed in conjunction with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By calculating the NMR parameters for all plausible low-energy conformers and then averaging them based on their calculated Boltzmann populations, a predicted spectrum that accounts for conformational flexibility can be obtained. These predicted spectra can then be compared with experimental data to confirm the structure and stereochemistry of this compound.

Table 5: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Diequatorial Conformer of trans-1-Bromo-4-methoxycyclohexane

| Atom | ¹³C Chemical Shift (ppm) | Attached ¹H Chemical Shift (ppm) |

| C-Br | ~55 | ~3.8 |

| C-OMe | ~75 | ~3.5 |

| C-2, C-6 (adjacent to C-Br) | ~35 | ~1.8 (ax), ~2.2 (eq) |

| C-3, C-5 (adjacent to C-OMe) | ~30 | ~1.4 (ax), ~1.9 (eq) |

| -OCH₃ | ~56 | ~3.3 |

Note: The chemical shifts in Table 5 are illustrative and represent typical ranges for such functional groups in a cyclohexane ring. They are not the result of a specific calculation for this compound.

Synthetic Utility and Applications of 1 Bromo 4 Methoxycyclohexane As a Key Intermediate

Building Block for Chiral Molecule Synthesis

The structure of 1-bromo-4-methoxycyclohexane, existing as cis and trans diastereomers, makes it a potential starting material for the synthesis of chiral molecules. The carbon atom attached to the bromine is a stereocenter. Stereoselective reactions, such as nucleophilic substitution (SN2), can proceed with an inversion of configuration at this center. For instance, in a reaction analogous to that of cis-1-bromo-4-methylcyclohexane with a nucleophile like the thiolate ion (SH⁻), a concerted SN2 mechanism would lead to an inversion of stereochemistry, resulting in a trans-configured product. This control over stereochemistry is fundamental in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science.

Although specific examples involving this compound are not detailed in the available literature, its potential as a chiral building block is evident. The strategic use of its cis or trans isomers would allow chemists to introduce functionality with a defined three-dimensional arrangement, a key step in asymmetric synthesis.

Precursor for Functionalized Cyclohexane (B81311) Derivatives

This compound is well-suited as a precursor for a variety of functionalized cyclohexane derivatives. The bromine atom serves as a versatile leaving group, readily displaced by a wide range of nucleophiles to introduce new functional groups.

Key Reactions for Functionalization:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, azides, cyanides, alkoxides, and thiolates can yield a diverse array of 4-methoxycyclohexyl-substituted compounds. The stereochemical outcome (retention or inversion) would depend on the reaction conditions and mechanism (SN1 or SN2).

Elimination Reactions: Treatment with a strong base can induce an elimination reaction (E2 mechanism), leading to the formation of 4-methoxycyclohexene. The regioselectivity and stereoselectivity of this reaction would be influenced by the conformation of the cyclohexane ring and the nature of the base used. For related compounds like trans-1-bromo-4-methylcyclohexane, reaction with a strong base like sodium methoxide (B1231860) proceeds via an E2 mechanism.

Organometallic Formations: The compound could be used to form Grignard or organolithium reagents by reacting with magnesium or lithium metal, respectively. These organometallic intermediates are powerful nucleophiles themselves, capable of forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

These transformations highlight the role of this compound as a versatile intermediate, enabling the introduction of the 4-methoxycyclohexyl scaffold into various molecular frameworks.

Role in the Development of Complex Organic Structures

The cyclohexane ring is a ubiquitous structural motif in many complex organic molecules, including natural products and pharmacologically active compounds. As a bifunctional molecule, this compound offers two points for modification—the bromo group for substitution or elimination and the methoxy (B1213986) group, which can be potentially cleaved to reveal a hydroxyl group for further functionalization.

This dual functionality allows it to be incorporated into larger molecular architectures. For example, the 4-methoxycyclohexyl group could be introduced into a molecule via a substitution reaction, and then subsequent transformations at the methoxy position could allow for the annulation of another ring or the extension of a carbon chain. While specific total syntheses employing this compound are not prominent in the literature, its potential is analogous to other substituted cyclohexanes that serve as key building blocks in the construction of complex natural products like steroids, terpenes, and alkaloids.

Integration into Multi-Step Synthesis Strategies

In the context of multi-step synthesis, intermediates like this compound are valuable for their ability to introduce a specific substructure that can be carried through several synthetic steps. A synthetic plan, often devised using retrosynthetic analysis, might identify the 4-methoxycyclohexyl group as a key fragment of the final target molecule. libretexts.org

A general multi-step strategy could involve:

Initial Coupling: Using this compound to attach the cyclohexane ring to another molecular fragment via a substitution or organometallic coupling reaction.

Intermediate Transformations: Modifying other parts of the molecule while the methoxycyclohexyl group remains intact, possibly acting as a directing group or a passive structural element.

Late-Stage Functionalization: Modifying the methoxy group (e.g., ether cleavage to an alcohol) in a later step to reveal a new reactive site for the final stages of the synthesis.

The successful integration of such a building block into a multi-step synthesis relies on the compatibility of its functional groups with a variety of reaction conditions, a characteristic that the relatively stable bromo and methoxy groups of this compound possess. youtube.comyoutube.com

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for creating complex molecules with specific biological or material properties. For 1-bromo-4-methoxycyclohexane, which exists as cis and trans diastereomers, future research will undoubtedly focus on developing novel synthetic methods that can selectively produce a single desired isomer.

Current research into the synthesis of substituted cyclohexanes provides a roadmap for these future endeavors. Methodologies that offer kinetic stereocontrol are particularly promising. For instance, strategies involving chain-walking catalysis on substituted methylenecyclohexanes have emerged as a powerful tool for producing thermodynamically less favored isomers with high selectivity. nih.govconsensus.app The key is often the strategic introduction of a sterically demanding group, such as a boron ester, which can guide the stereochemical outcome of a subsequent reaction. nih.gov

Organocatalysis is another burgeoning field expected to contribute significantly. One-pot sequential organocatalytic reactions, such as Michael-Michael-addition sequences, have been shown to produce highly functionalized cyclohexanes with multiple stereocenters in excellent yields and with high stereoselectivity. nih.gov These methods, often employing chiral catalysts like amino-squaramides, could be adapted to control the stereochemistry of the bromo and methoxy (B1213986) substituents in this compound. nih.gov

Future synthetic strategies are likely to explore domino reactions initiated by rhodium-carbenes, which can create multiple stereocenters in a single cascade with a high degree of stereocontrol. bohrium.com The development of such elegant and efficient synthetic routes will be crucial for accessing pure stereoisomers of this compound for specialized applications.

Table 1: Emerging Stereoselective Synthetic Methodologies

| Methodology | Key Principle | Potential Advantage for this compound |

|---|---|---|

| Chain-Walking Catalysis | Kinetic control via a sterically directing group (e.g., boronate ester) to access less stable isomers. nih.govconsensus.app | Selective synthesis of the less stable diastereomer, which may be difficult to obtain via thermodynamic routes. |

| Organocatalytic Cascade Reactions | Use of small chiral organic molecules to catalyze a series of bond-forming events in one pot, creating multiple stereocenters. nih.gov | High enantioselectivity and diastereoselectivity in a single, efficient process. |

| Rhodium-Carbene Initiated Domino Sequences | A cascade of reactions including ylide formation, sigmatropic rearrangements, and ene reactions to build the cyclohexane (B81311) core with high stereocontrol. bohrium.com | Rapid construction of the substituted cyclohexane ring with predefined stereochemistry. |

Advanced Mechanistic Insights into Complex Transformations

Understanding the intricate details of reaction mechanisms is fundamental to controlling reaction outcomes. For this compound, future research will delve deeper into the mechanistic nuances of its transformations, particularly substitution and elimination reactions, which are central to its reactivity.

The competition between SN1, SN2, E1, and E2 pathways is a classic area of study in cyclohexane chemistry. chegg.compearson.combartleby.comumkc.eduyoutube.compressbooks.pub The conformation of the cyclohexane ring plays a critical role; for an E2 reaction to occur, the leaving group (bromide) and a beta-hydrogen must typically be in an anti-periplanar (diaxial) arrangement. umkc.edu In the case of this compound, the preferred equatorial or axial position of the bromo and methoxy groups in the chair conformation will significantly influence the rates and products of these competing reactions.

Advanced mechanistic studies will likely employ a combination of kinetic analysis, isotopic labeling, and in-situ spectroscopic techniques to probe transition states and reactive intermediates. For example, investigating the role of the methoxy group's inductive and potential participating effects on the rate of carbocation formation in an SN1/E1 pathway would provide valuable insights. Does it stabilize or destabilize the intermediate? How does its presence affect the product distribution compared to a simple bromocyclohexane? Answering these questions will allow for more precise control over the synthesis of desired products, such as specific alkenes from elimination or substituted cyclohexanes from substitution.

Exploration of New Catalytic Approaches

Catalysis offers pathways to reactions that are otherwise difficult or inefficient, often with enhanced selectivity and milder reaction conditions. A significant emerging trend is the catalytic C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. researchgate.netresearchgate.netacs.orgsubstack.com

For this compound, this could open up entirely new avenues for derivatization. Instead of relying solely on the reactivity of the C-Br bond, future catalytic methods could target the activation of specific C-H bonds on the cyclohexane ring. Research has demonstrated the ability of specialized catalysts to achieve site- and stereoselective C-H functionalization on substituted cyclohexanes, even desymmetrizing the molecule by targeting a specific equatorial C-H bond. researchgate.net Applying such catalysts to this compound could allow for the introduction of new functional groups at positions C2, C3, or C4 with high precision, creating complex and valuable molecules that are currently inaccessible.

Furthermore, new catalytic methods for the synthesis of the cyclohexane ring itself are being developed. Rhodium-catalyzed transfer hydrogenation of functionalized arenes, for example, provides a means to produce substituted cyclohexanes from readily available aromatic precursors under mild conditions. organic-chemistry.org This could represent an alternative and potentially more efficient route to this compound and its analogs.

Applications in Materials Science and Interdisciplinary Fields

The rigid yet conformationally mobile cyclohexane ring is a valuable structural motif in materials science. Derivatives of cyclohexane are key components in liquid crystal displays (LCDs) due to their influence on the material's physical properties, such as viscosity and nematic phase temperature range. researchgate.netgoogle.comgoogle.comtandfonline.com

Future research will likely explore the incorporation of this compound and its derivatives into novel liquid crystal compositions. The polarity and size of the bromo and methoxy substituents can be expected to modulate the dielectric anisotropy and birefringence of the resulting material. The trans isomer, with its linear shape, is generally more suitable for forming the ordered nematic phases required for display applications. tandfonline.com The bromine atom also provides a reactive handle for further functionalization, allowing the molecule to be incorporated into liquid crystalline polymers or other advanced materials.

Beyond liquid crystals, the unique combination of a polar methoxy group and a reactive bromo group on a cyclohexane scaffold makes it an interesting building block for other functional materials. This could include applications in the synthesis of specialized polymers, organic semiconductors, or as a scaffold for designing molecules with specific binding properties in biomedical research.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical behavior. For this compound, enhanced computational modeling will provide unprecedented insights into its structure, stability, and reactivity.

Conformational analysis is a primary area where computational methods excel. Using techniques like Density Functional Theory (DFT) and ab initio molecular orbital theory, researchers can accurately calculate the relative energies of different conformations, such as the chair and twist-boat forms of the cis and trans isomers. researchgate.netnih.govresearchgate.netsapub.org These calculations can quantify the steric strain associated with axial versus equatorial substituents (the 1,3-diaxial interactions), confirming which conformer is the most stable and its population at equilibrium. libretexts.org This information is crucial for predicting the outcome of conformationally dependent reactions.

Table 2: Calculated Energy Differences for Substituted Cyclohexanes

| Substituent | Axial Strain Energy (kJ/mol) | Predominant Conformer |

|---|---|---|

| -CH₃ | ~7.6 libretexts.org | Equatorial |

| -C(CH₃)₃ | ~21 libretexts.org | Equatorial |

| -Br | Variable, depends on computational method | Equatorial |

| -OCH₃ | Variable, depends on computational method | Equatorial |

Note: The table presents generalized data for monosubstituted cyclohexanes to illustrate the principle of axial strain.

Beyond static conformational analysis, an emerging trend is the use of machine learning and artificial intelligence to predict reaction pathways and outcomes. rsc.orgresearchgate.netnih.govarxiv.orgresearchgate.net By training models on vast databases of known reactions, these tools can predict the major products of a reaction given the reactants and conditions. rsc.orgresearchgate.net Applying these predictive models to the reactions of this compound could accelerate the discovery of new transformations and optimize conditions for desired products, reducing the need for extensive empirical experimentation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-methoxycyclohexane?

- Methodology :

- Radical Bromination : Bromine (Br₂) with a radical initiator (e.g., AIBN) under reflux conditions can brominate the cyclohexane ring at the 4-position. This method is effective for introducing bromine into aliphatic systems .

- Electrophilic Substitution : The methoxy group activates the ring for electrophilic bromination. However, steric hindrance from the methoxy group may require optimized conditions (e.g., Lewis acids like FeBr₃) to direct bromination to the desired position .

- Optimization : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate).

Q. How is this compound characterized spectroscopically?

- Key Techniques :

- NMR : H NMR will show signals for methoxy protons (~δ 3.3 ppm) and brominated cyclohexane protons (δ 1.5–2.5 ppm). C NMR confirms the bromine attachment (C-Br ~δ 30–40 ppm) .

- IR : C-O stretch of methoxy (~1250 cm⁻¹) and C-Br stretch (~550–650 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 208 (C₇H₁₁BrO⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling brominated cyclohexanes?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- Disposal : Neutralize with sodium thiosulfate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the methoxy group influence reactivity in substitution reactions of this compound?

- Steric and Electronic Effects :

- The methoxy group donates electron density via resonance, stabilizing intermediates in Sₙ2 reactions but increasing steric hindrance.

- In elimination reactions (e.g., dehydrohalogenation), the methoxy group may direct the formation of specific alkene isomers due to conformational preferences .

- Experimental Design : Compare reaction rates and products with non-methoxy analogs (e.g., 1-bromocyclohexane) under identical conditions.

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

- Retrosynthesis Software : Tools leveraging databases like Reaxys and PISTACHIO can propose routes for functionalizing the bromine site. For example:

- Substitution : Replace Br with amines or alkoxides via nucleophilic attack.

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids .

- Validation : Verify predicted routes experimentally using controlled reaction screens (e.g., varying catalysts, solvents).

Q. How to resolve contradictions in reported reaction yields for bromination of methoxy-substituted cyclohexanes?

- Root Cause Analysis :

- Variable Factors : Differences in initiator concentration (AIBN), temperature, or solvent polarity may explain yield discrepancies .

- Analytical Bias : Inconsistent purity assessment (e.g., NMR vs. GC-MS integration).

- Mitigation : Reproduce experiments with strict controls and validate yields via multiple techniques (e.g., gravimetric analysis and HPLC).

Q. What methodologies are used to study stereochemical outcomes in reactions involving this compound?

- Chiral Analysis :

- Use chiral GC columns or HPLC to separate enantiomers.

- Measure optical rotation or employ Mosher’s ester derivatization for absolute configuration determination .

Applications in Academic Research

Q. What are the potential applications of this compound in medicinal chemistry?

- Intermediate Synthesis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.